Thieno[2,3-d]pyridazin-7(6H)-one
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Overview
Description
Thieno[2,3-d]pyridazin-7(6H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine with ethyl chloroacetate in the presence of sodium ethoxide . Another approach involves the use of 4-cyano-6-phenylpyridazine-3(2H)-thione as a starting material, followed by various cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of Thieno[2,3-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, leading to anticancer and antimicrobial effects . The compound’s ability to interfere with cellular processes and signaling pathways underlies its diverse biological activities.
Comparison with Similar Compounds
Thieno[2,3-d]pyridazin-7(6H)-one can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine: Both compounds share a similar fused ring system, but this compound has a pyridazine ring instead of a pyrimidine ring.
Thieno[3,2-d]pyrimidine: This compound also features a fused thiophene and pyrimidine ring system, but with a different ring fusion pattern.
Thieno[2,3-c]pyridazine: Similar to this compound, this compound has a fused thiophene and pyridazine ring system, but with a different ring fusion pattern.
Properties
IUPAC Name |
6H-thieno[2,3-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSHAFWAEINGQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-72-3 |
Source
|
Record name | 6H,7H-thieno[2,3-d]pyridazin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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